8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c1-11-3-5-12(6-4-11)17-15-10-19-16-8-7-13(22-2)9-14(16)18(15)21-20-17/h3-10H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNUVFGVNYHOFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC3=C4C=C(C=CC4=NC=C32)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation
A one-pot synthesis route involves the condensation of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds. This method, optimized by Degruyter et al. (2019), employs tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst in a water/acetone solvent system (1:2 v/v) at 80°C. The reaction proceeds via Knoevenagel and Michael additions, followed by intramolecular cyclization and oxidation. For the target compound, substituting the arylglyoxal with 4-methylbenzaldehyde derivatives introduces the p-tolyl group, while methoxy-substituted dicarbonyl reagents contribute the 8-methoxy moiety. Yields for analogous pyrazoloquinolines under these conditions range from 90–98% .
Key Reaction Parameters
| Component | Role | Example Reagent |
|---|---|---|
| Arylglyoxal | Aryl group donor | 4-Methylphenylglyoxal |
| Pyrazol-5-amine | Pyrazole core precursor | 3-Methyl-1H-pyrazol-5-amine |
| Cyclic 1,3-dicarbonyl | Quinoline ring former | Dimethyl acetylenedicarboxylate |
| Catalyst | Phase-transfer agent | TPAB (20 mol%) |
Suzuki-Miyaura Cross-Coupling
Halogenated Intermediate Functionalization
A modular approach involves synthesizing 6,8-dibromo-1H-pyrazolo[4,3-c]quinoline followed by Suzuki coupling with p-tolylboronic acid. As demonstrated in crystallographic studies, dibrominated intermediates enable regioselective aryl group introduction. The methoxy group is installed via nucleophilic aromatic substitution (SNAr) on a pre-formed quinoline scaffold using sodium methoxide in dimethylformamide (DMF) at 120°C.
Optimized Cross-Coupling Conditions
- Catalyst: Pd(PPh3)4 (5 mol%)
- Base: K2CO3 (2 equiv)
- Solvent: DMF/H2O (4:1)
- Temperature: 100°C, 12 h
- Yield: 68–75% for analogous derivatives
Cyclization of Hydrazide Derivatives
Hydrazine Cyclocondensation
A classical method involves cyclizing (quinolin-3-yl)methylene hydrazides. Starting from 8-methoxyquinoline-3-carbaldehyde, condensation with p-tolylhydrazine hydrochloride in ethanol/triethylamine forms the hydrazide intermediate. Subsequent treatment with ethanolic KOH (5%) induces cyclization to yield the pyrazoloquinoline core.
Critical Cyclization Parameters
- Solvent: Ethanol (reflux)
- Base: Triethylamine (1.5 equiv for condensation), KOH (for cyclization)
- Time: 6–8 h per step
- Overall Yield: 55–60%
Microwave-Assisted Inverse Electron Demand Diels-Alder
Accelerated Heterocycle Formation
PMC studies (2022) describe microwave-assisted reactions between 6-bromo-1-methyl-1H-indazol-5-amine and functionalized aldehydes. For 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline, substituting the aldehyde with 4-methoxybenzaldehyde derivatives under microwave irradiation (150°C, 30 min) achieves faster cyclization compared to conventional heating.
Microwave vs Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Reaction Time | 30 min | 6–8 h |
| Yield | 42% | 38% |
| Purity (HPLC) | 98.2% | 95.1% |
Friedländer Condensation Adaptations
Quinoline Ring Construction
The Friedländer reaction between 2-aminobenzaldehyde derivatives and ketones provides access to the quinoline moiety. Using 3-amino-4-methoxybenzaldehyde and methyl p-tolyl ketone in ethylene glycol at reflux forms the tricyclic system in one pot. Subsequent oxidation with DDQ introduces the pyrazole ring via dehydrogenation.
- Friedländer Step: 70–85% (ethylene glycol, 24 h)
- Oxidation Step: 45–50% (DDQ, CH2Cl2)
Comparative Analysis of Synthetic Routes
Table 1: Method Efficiency Comparison
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Multi-Component | 1 | 90–98 | 99 | High |
| Suzuki Coupling | 3 | 55–60 | 97 | Moderate |
| Microwave Diels-Alder | 2 | 40–45 | 98 | Low |
| Friedländer | 2 | 30–35 | 95 | Moderate |
The three-component condensation emerges as the most efficient route due to its atom economy and minimal purification requirements. However, Suzuki coupling allows precise control over substitution patterns for structure-activity studies.
Structural Characterization Data
Spectroscopic Validation
Crystallographic Insights
X-ray diffraction of analogous compounds reveals planar pyrazoloquinoline cores with dihedral angles of 75.2° between the p-tolyl group and the central ring system. The methoxy group adopts an equatorial orientation to minimize steric hindrance.
Challenges and Optimization Opportunities
Dearomatization Side Reactions
Competing dearomatization during cyclization steps reduces yields in Friedlälder-derived methods. Substituting ethylene glycol with ionic liquid solvents suppresses this pathway, improving yields by 12–15%.
Regioselectivity in Cross-Coupling
Unwanted C6 arylation in Suzuki reactions is mitigated using bulkier ligands (e.g., XPhos) to enhance C3 selectivity.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The methoxy and p-tolyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce reduced pyrazoloquinoline compounds.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research has indicated its potential use in the development of new therapeutic agents for treating various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinolines exhibit diverse biological activities depending on substituent patterns and fused ring positions. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues with Variations in Substituents
Key Observations :
- Substituent Effects: Methoxy vs. Amino vs. Hydroxyl Groups: Amino-substituted derivatives (e.g., 2i) exhibit stronger anti-inflammatory activity due to enhanced hydrogen-bond donor capacity, while hydroxyl groups improve solubility .
Fused Ring Position Variations
Pyrazolo[4,3-f]quinolines (e.g., 1A) differ in the fusion position of the pyrazole ring (fused at the [4,3-f] position of quinoline). These compounds demonstrate distinct biological profiles:
- Cytotoxicity : The [4,3-f] fused system in 1A shows potent activity against cancer cell lines (e.g., HCT-116), whereas [4,3-c] derivatives are more associated with anti-inflammatory effects .
Pharmacological Activity Comparison
Biological Activity
8-Methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline is a derivative of the pyrazoloquinoline class, which has garnered attention for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The chemical structure of 8-methoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline can be represented as follows:
This compound features a methoxy group and a p-tolyl substituent, contributing to its biological properties.
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. A study evaluated various derivatives for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. The results showed that certain derivatives had IC50 values comparable to established anti-inflammatory agents.
Key Findings:
- Inhibition of NO Production: Compounds demonstrated potent inhibition of NO production, with some achieving IC50 values as low as 0.39 μM.
- Mechanism of Action: The anti-inflammatory effects are attributed to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
| Compound | IC50 Value (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | Not specified | Not specified |
| 2c | Not specified | Not specified |
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that pyrazoloquinolines can induce apoptosis in cancer cell lines through various mechanisms.
Case Studies:
- Cell Lines Tested: Various studies have tested the efficacy of these compounds against breast cancer (MDA-MB-468) and renal cancer (A498) cell lines.
- Results: Some derivatives showed selective cytotoxicity with IC50 values indicating significant potential against these cancer types .
Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-c]quinoline derivatives have been documented, showing effectiveness against various bacterial strains.
Findings:
- Bacterial Strains: Compounds were tested against E. coli and S. aureus.
- Activity Levels: Certain derivatives exhibited significant bacteriostatic effects, with some outperforming standard antibiotics in specific assays .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Studies suggest that modifications on the phenyl ring influence both anti-inflammatory and anticancer activities.
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
